molecular formula C30H26CuN2O2 B15207146 copper;4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate

copper;4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate

Cat. No.: B15207146
M. Wt: 510.1 g/mol
InChI Key: FFXUDRMFXOTTAJ-UHFFFAOYSA-L
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Description

Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex is a coordination compound that features a copper ion coordinated to a ligand derived from phenol and ethylenediamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex typically involves the reaction of copper salts with the ligand precursor. The ligand precursor is synthesized by the condensation of salicylaldehyde derivatives with ethylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the complex .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the ligand, while substitution reactions can introduce new functional groups into the ligand structure .

Scientific Research Applications

Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex involves the coordination of the copper ion to the ligand, which stabilizes the complex and allows it to participate in various chemical reactions. The copper center can undergo redox reactions, facilitating catalytic processes. The phenolic and imine groups in the ligand also play a role in the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the copper ion in Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex imparts unique catalytic properties and reactivity compared to similar compounds. This makes it particularly valuable in catalytic applications and material science research .

Properties

Molecular Formula

C30H26CuN2O2

Molecular Weight

510.1 g/mol

IUPAC Name

copper;4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate

InChI

InChI=1S/C30H28N2O2.Cu/c1-21-13-15-27(33)25(19-21)29(23-9-5-3-6-10-23)31-17-18-32-30(24-11-7-4-8-12-24)26-20-22(2)14-16-28(26)34;/h3-16,19-20,33-34H,17-18H2,1-2H3;/q;+2/p-2

InChI Key

FFXUDRMFXOTTAJ-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1)[O-])C(=NCCN=C(C2=CC=CC=C2)C3=C(C=CC(=C3)C)[O-])C4=CC=CC=C4.[Cu+2]

Origin of Product

United States

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